molecular formula C19H17FN2OS B428521 4-(2-fluorophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2-thiol CAS No. 353268-05-0

4-(2-fluorophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2-thiol

Cat. No.: B428521
CAS No.: 353268-05-0
M. Wt: 340.4g/mol
InChI Key: ILUGJUOGQXLINS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-fluorophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2-thiol is a complex organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This particular compound features a fluorophenyl group, a methoxy group, and a tetrahydrobenzoquinazoline core, making it a unique and interesting subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2-thiol typically involves multiple steps. One common method starts with the reaction of 2-aminobenzonitrile with 2-fluorobenzaldehyde in the presence of a base to form an intermediate Schiff base. This intermediate is then cyclized using a suitable catalyst, such as molecular iodine, to form the quinazoline core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4-(2-fluorophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorophenyl group and the thione moiety in 4-(2-fluorophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2-thiol imparts unique chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the thione group can increase its reactivity towards nucleophiles .

Properties

CAS No.

353268-05-0

Molecular Formula

C19H17FN2OS

Molecular Weight

340.4g/mol

IUPAC Name

4-(2-fluorophenyl)-8-methoxy-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione

InChI

InChI=1S/C19H17FN2OS/c1-23-12-7-9-13-11(10-12)6-8-15-17(13)21-19(24)22-18(15)14-4-2-3-5-16(14)20/h2-5,7,9-10,18H,6,8H2,1H3,(H2,21,22,24)

InChI Key

ILUGJUOGQXLINS-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C3=C(CC2)C(NC(=S)N3)C4=CC=CC=C4F

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(CC2)C(NC(=S)N3)C4=CC=CC=C4F

Origin of Product

United States

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